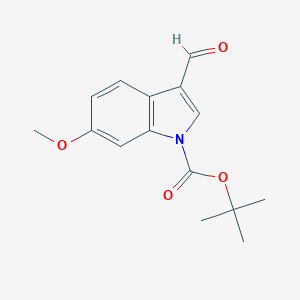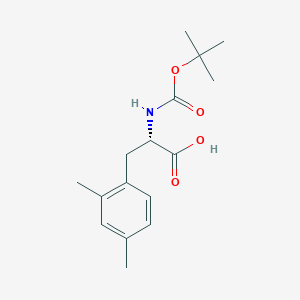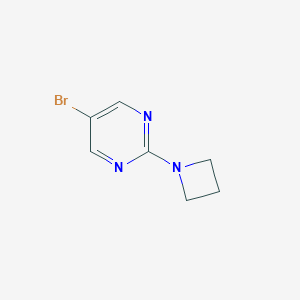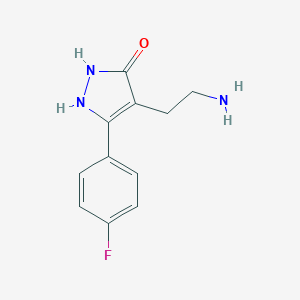
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one, or 4-AE-5-FP-1,2-DHP, is a novel pyrazolone derivative that has been studied for its potential applications in medical and scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects. It has also been studied as a potential therapeutic agent for neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The compound could serve as a precursor in the synthesis of potential therapeutic agents. Its structural features, such as the pyrazolone core and the fluorophenyl group, are often found in molecules with significant biological activity. For instance, pyrazolone derivatives have been studied for their anti-inflammatory and analgesic properties . The presence of a fluorine atom can enhance the bioavailability and metabolic stability of pharmaceuticals, making this compound a valuable starting point for developing new medications.
Pharmacology: Drug Design and Development
In pharmacology, the compound’s unique structure could be utilized in drug design, particularly as a scaffold for creating selective receptor modulators. The aminoethyl side chain offers a site for further functionalization, potentially leading to the discovery of novel drugs with improved specificity and reduced side effects .
Biochemistry: Enzyme Inhibition Studies
Biochemically, this compound could be used to study enzyme interactions due to its potential to act as an enzyme inhibitor. The fluorophenyl group might interact with aromatic amino acids in the active sites of enzymes, while the pyrazolone moiety could form hydrogen bonds, potentially inhibiting enzyme activity and providing insights into enzyme mechanisms .
Materials Science: Organic Electronic Materials
In materials science, the compound’s conjugated system and electron-rich nitrogen atoms make it a candidate for organic electronic materials. It could be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) as part of the active layer, contributing to charge transport and light absorption properties .
Chemical Engineering: Catalyst Design
Chemical engineers could explore the use of this compound in catalyst design. Its structural rigidity and potential for electronic modulation through the fluorophenyl group could make it a part of catalyst systems that facilitate various chemical reactions, possibly improving efficiency and selectivity .
Environmental Science: Pollutant Detection
The compound’s fluorescent properties could be harnessed in environmental science for the detection of pollutants. Fluorophores containing the pyrazolone ring have been used in the development of chemosensors that detect heavy metals and organic pollutants in water sources .
Nuclear Medicine: Radiolabeling
In nuclear medicine, the compound could be modified for radiolabeling biomolecules. The fluorine atom can be substituted with its radioactive isotope, fluorine-18, to create tracers for positron emission tomography (PET) imaging, aiding in the diagnosis and research of diseases .
Analytical Chemistry: Chromatographic Standards
Lastly, in analytical chemistry, this compound could serve as a standard in chromatographic methods. Its unique structure allows for its use in calibrating systems or as a reference compound in the quantification of similar molecules in complex mixtures .
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-8-3-1-7(2-4-8)10-9(5-6-13)11(16)15-14-10/h1-4H,5-6,13H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJAEYUXNNVSED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NN2)CCN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


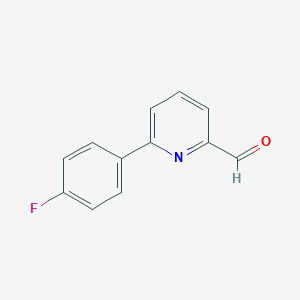
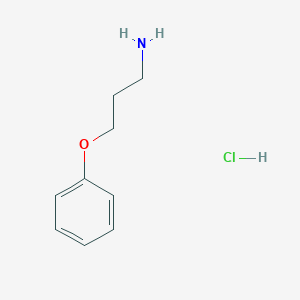
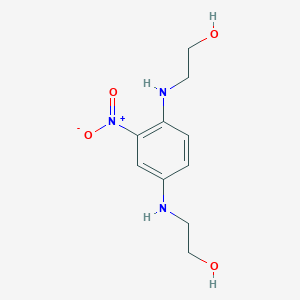
![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)
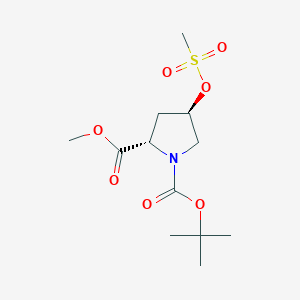

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)
